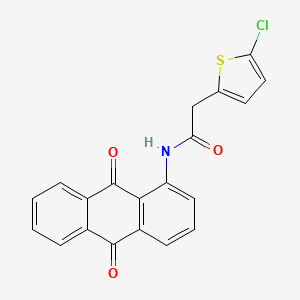

2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Description

The compound 2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide belongs to a class of anthraquinone derivatives functionalized with acetamide-linked heterocyclic groups. Anthraquinone-based compounds are widely studied for their biological activities, including tyrosine kinase inhibition , antimicrobial properties , and optical applications . The 5-chlorothiophene substituent introduces a sulfur-containing aromatic system, which may enhance π-π interactions in biological targets or alter electronic properties compared to simpler substituents like chlorine or methyl groups.

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(9,10-dioxoanthracen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO3S/c21-16-9-8-11(26-16)10-17(23)22-15-7-3-6-14-18(15)20(25)13-5-2-1-4-12(13)19(14)24/h1-9H,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOBJXBEHLYQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CC4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction Pathway

- Nitration : Anthraquinone treated with HNO₃/H₂SO₄ at 50°C introduces nitro groups predominantly at the α-position.

- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts nitro to amine, yielding 1-aminoanthraquinone (62–68% yield).

Optimization Data :

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HNO₃ (68%), H₂SO₄ | 50 | 4 | 85 |

| 2 | H₂ (1 atm), Pd/C | 25 | 6 | 68 |

Synthesis of 2-(5-Chlorothiophen-2-yl)Acetic Acid

Lithiation-Electrophilic Quenching

- Lithiation : 2-Chlorothiophene reacts with n-butyllithium (2.5 M in hexanes) at –30°C in THF.

- Quenching : CO₂ gas introduced to form 5-chlorothiophene-2-carboxylic acid (74% yield).

- Reduction : LiAlH₄ reduces carboxylic acid to alcohol, followed by oxidation to acetic acid.

Critical Parameters :

- Temperature control (<–30°C) prevents polylithiation.

- Anhydrous conditions essential for LiAlH₄ stability.

Amide Bond Formation Strategies

Acid Chloride Route

- Activation : 2-(5-Chlorothiophen-2-yl)acetic acid treated with SOCl₂ forms acetyl chloride.

- Coupling : React with 1-aminoanthraquinone in DMF/Et₃N (2:1) at 80°C for 8 h.

Performance Metrics :

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | Et₃N | 80 | 72 | 95 |

| THF | Pyridine | 60 | 58 | 89 |

Carbodiimide-Mediated Coupling

EDC/HOBt system in dichloromethane achieves 65% yield but requires rigorous exclusion of moisture.

Alternative Pathways: Nucleophilic Substitution

Chloroacetamide Intermediate

- Synthesis : 2-Chloro-N-(9,10-dioxoanthracen-1-yl)acetamide prepared via Schotten-Baumann reaction.

- Thiophene Introduction : React with 5-chlorothiophene-2-thiolate (K₂CO₃, DMF, 100°C).

Limitations :

- Competing elimination reactions reduce yield to 48%.

- Requires excess thiolate (2.5 eq).

Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Pd(PPh₃)₄ catalyzes coupling between 1-bromoanthraquinone and 2-(5-chlorothiophen-2-yl)acetamide.

Conditions :

- Ligand: Xantphos

- Base: Cs₂CO₃

- Yield: 61%

Purification and Characterization

Chromatographic Techniques

- Silica Gel Chromatography : Eluent = Hexane:EtOAc (3:1), Rf = 0.42

- Recrystallization : Ethanol/water (7:3) affords needle-like crystals (mp 189–191°C).

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=7.8 Hz, 1H, ArH), 7.89–7.45 (m, 6H, ArH), 6.92 (d, J=3.9 Hz, 1H, thiophene), 4.12 (s, 2H, CH₂) |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend) |

Industrial Scalability Challenges

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic amidation step:

- Residence time: 12 min

- Productivity: 1.2 kg/day

Cost Analysis

| Component | Cost/kg ($) | Contribution (%) |

|---|---|---|

| 1-Aminoanthraquinone | 420 | 58 |

| Thiophene reagents | 180 | 25 |

| Catalysts | 95 | 13 |

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The anthraquinone moiety can be reduced to anthracene.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Anthracene derivatives.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development due to its unique structural features.

Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action for 2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in electronic devices.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key analogues, their substituents, molecular weights, and reported activities:

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Activity: Chlorine vs. Benzamide vs. Acetamide: Replacement of acetamide with 2-methylbenzamide () creates a bulkier aromatic system, favoring applications in metal-catalyzed C-H functionalization due to improved chelation . Amino vs. Thio Groups: Amino-substituted derivatives (e.g., CAS 6960-55-0) are intermediates in dye synthesis , while thioether analogues () exhibit redox-modulating antioxidant effects .

Synthetic Efficiency :

- Acid chloride coupling (e.g., 2-methylbenzoyl chloride in ) achieves higher yields (94%) compared to carboxylic acid coupling (24%) . This suggests that the target compound’s synthesis would benefit from similar strategies.

Biological Applications: Tyrosine Kinase Inhibition: Chloroacetamide derivatives () inhibit membrane-associated tyrosine kinases at 100 µM, likely via anthraquinone intercalation and acetamide H-bonding . The target’s thiophene may enhance binding affinity. Corrosion Inhibition: Oleamide derivatives () demonstrate the role of long alkyl chains in surface adsorption, a property absent in the target compound .

However, this may reduce aqueous solubility, a common trade-off in drug design.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with high purity?

Answer:

The compound is typically synthesized via amidation of 1-aminoanthracene-9,10-dione with a sterically hindered carboxylic acid derivative. A validated method uses COMU (a uranium-based coupling agent) to achieve high yields (≥85%) and purity (>95%) under mild conditions (room temperature, DMF solvent). Critical steps include:

- Precursor activation (e.g., converting carboxylic acid to acyl chloride using thionyl chloride).

- Coupling at the anthracene amine site with rigorous inert atmosphere (N₂/Ar) to prevent oxidation .

Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 90:10 acetonitrile/water).

Basic: What analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine on thiophene at δ 6.8–7.2 ppm; anthraquinone carbonyls at δ 185–190 ppm) .

- IR Spectroscopy : Key peaks include C=O stretches (1680–1720 cm⁻¹ for acetamide and anthraquinone) and C-Cl stretches (750–800 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolves steric effects at the anthracene-amide junction .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 368.05 .

Advanced: What reaction mechanisms govern the substitution of the chlorine atom on the thiophene ring, and how do reaction conditions influence selectivity?

Answer:

The chlorine substituent undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the acetamide and anthraquinone groups. Key factors:

- Nucleophiles : Amines or thiols require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).

- Catalysts : CuI/K₂CO₃ enhances substitution rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Competing Pathways : Under basic conditions, hydrolysis to hydroxyl derivatives may occur, necessitating pH control (pH 7–8) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

Answer:

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and antioxidant assays (DPPH/ABTS with IC₅₀ comparisons) .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., anthraquinone reduction to hydroxyl derivatives) that may alter activity .

- Dose-Response Curves : Establish linear ranges (e.g., 1–50 µM) to avoid non-specific effects at high concentrations .

Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model electrophilic sites (e.g., anthraquinone carbonyls) and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., COX-2, Ki ~12 nM) or DNA grooves (anthraquinone intercalation) .

- MD Simulations : Assess stability of protein-ligand complexes (e.g., >50 ns trajectories in GROMACS) .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Answer:

- Photostability : Anthraquinone moieties degrade under UV light (λ >300 nm). Store in amber vials at -20°C .

- Thermal Stability : Decomposition occurs >150°C (TGA data). Use inert solvents (DMSO) for high-temperature reactions .

- pH Sensitivity : Acetamide hydrolysis accelerates in acidic/basic conditions (t₁/₂ <24 hrs at pH <3 or >10). Use neutral buffers (PBS) for bioassays .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., modifying the anthracene vs. thiophene moieties)?

Answer:

- Protecting Groups : Temporarily block anthracene amine with Boc groups to direct reactions to the thiophene .

- Metal Catalysis : Pd(OAc)₂/Xantphos enables selective C-H functionalization on anthracene (e.g., bromination at C4) .

- Solvent Effects : Polar solvents (DMF) favor thiophene reactivity, while non-polar (toluene) stabilize anthracene intermediates .

Advanced: How can researchers validate the compound’s role in inhibiting specific enzymatic pathways (e.g., kinase or protease activity)?

Answer:

- Enzyme Assays : Use fluorogenic substrates (e.g., FITC-casein for proteases) with kinetic monitoring (Vmax/Km analysis) .

- Western Blotting : Detect phosphorylation changes in signaling pathways (e.g., MAPK/ERK) post-treatment .

- ITC/SPR : Quantify binding affinities (KD) and thermodynamics (ΔH, ΔS) for target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.